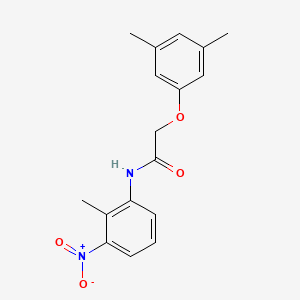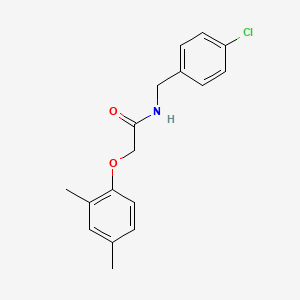
2-chloro-N-(2-ethylphenyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-ethylphenyl)-4-methylbenzamide, also known as clomazone, is a selective herbicide that is widely used in agriculture to control the growth of weeds in crops. This compound belongs to the family of benzamide herbicides and is known for its effectiveness in controlling grass and broadleaf weeds in various crops.
作用機序
Clomazone works by inhibiting the biosynthesis of carotenoids in plants, which are essential pigments that protect the plant from oxidative damage and provide photosynthetic efficiency. The inhibition of carotenoid biosynthesis leads to the accumulation of toxic intermediates that cause membrane damage and ultimately result in the death of the plant.
Biochemical and Physiological Effects:
Clomazone has been shown to have a significant impact on the physiology and biochemistry of plants. The inhibition of carotenoid biosynthesis leads to the accumulation of reactive oxygen species (ROS) in plants, which can cause oxidative damage to cellular components such as lipids, proteins, and DNA.
実験室実験の利点と制限
Clomazone is widely used in laboratory experiments to study the effects of herbicides on plant physiology and biochemistry. Its selective herbicidal properties make it a valuable tool for researchers studying the impact of herbicides on crop yield and quality. However, the use of 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide in laboratory experiments is limited by its potential toxicity to non-target organisms and its potential impact on the environment.
将来の方向性
There are several future directions for research on 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide, including:
1. Developing new formulations of this compound that are more effective and less toxic to non-target organisms.
2. Studying the impact of this compound on soil health and microbial communities.
3. Investigating the potential of this compound as a tool for weed management in organic agriculture.
4. Evaluating the impact of this compound on the nutritional quality of crops.
5. Studying the potential of this compound as a tool for managing herbicide-resistant weeds.
Conclusion:
In conclusion, this compound is a selective herbicide that has been extensively studied for its herbicidal properties and its potential impact on the environment. Its mechanism of action involves the inhibition of carotenoid biosynthesis in plants, leading to the accumulation of toxic intermediates and ultimately resulting in the death of the plant. While this compound is a valuable tool for researchers studying the effects of herbicides on plant physiology and biochemistry, its use is limited by its potential toxicity to non-target organisms and its potential impact on the environment. Future research on this compound should focus on developing new formulations that are more effective and less toxic, studying its impact on soil health and microbial communities, and evaluating its potential as a tool for managing herbicide-resistant weeds.
合成法
The synthesis of 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 2-ethylphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of the amide bond between the two molecules, leading to the formation of this compound.
科学的研究の応用
Clomazone has been extensively studied for its herbicidal properties and its potential impact on the environment. Various studies have been conducted to evaluate the effectiveness of 2-chloro-N-(2-ethylphenyl)-4-methylbenzamide in controlling weeds in different crops, including soybeans, cotton, and peanuts.
特性
IUPAC Name |
2-chloro-N-(2-ethylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-3-12-6-4-5-7-15(12)18-16(19)13-9-8-11(2)10-14(13)17/h4-10H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYQGAXWBBWWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B5837812.png)


![N-[5-(2-amino-2-{[(anilinocarbonyl)oxy]imino}ethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5837852.png)
![3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5837854.png)


![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5837886.png)



![6-(2-methoxyphenyl)-3-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5837903.png)
